molecular formula C12H12N4O4 B14618196 1,3-Dimethyl-5-nitro-6-(phenylamino)pyrimidine-2,4(1h,3h)-dione CAS No. 59119-49-2

1,3-Dimethyl-5-nitro-6-(phenylamino)pyrimidine-2,4(1h,3h)-dione

Katalognummer: B14618196
CAS-Nummer: 59119-49-2
Molekulargewicht: 276.25 g/mol
InChI-Schlüssel: DXZZHLQBMRSICV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dimethyl-5-nitro-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a pyrimidine ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-nitro-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione typically involves the nitration of 1,3-dimethyl-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dimethyl-5-nitro-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides, often in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: 1,3-Dimethyl-5-amino-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

1,3-Dimethyl-5-nitro-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1,3-Dimethyl-5-nitro-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylamino group may also contribute to its binding affinity with certain enzymes or receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Dimethyl-5-nitro-6-(methylamino)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a methylamino group instead of a phenylamino group.

    1,3-Dimethyl-5-nitro-6-(ethylamino)pyrimidine-2,4(1H,3H)-dione: Similar structure but with an ethylamino group instead of a phenylamino group.

Uniqueness

1,3-Dimethyl-5-nitro-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the phenylamino group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

59119-49-2

Molekularformel

C12H12N4O4

Molekulargewicht

276.25 g/mol

IUPAC-Name

6-anilino-1,3-dimethyl-5-nitropyrimidine-2,4-dione

InChI

InChI=1S/C12H12N4O4/c1-14-10(13-8-6-4-3-5-7-8)9(16(19)20)11(17)15(2)12(14)18/h3-7,13H,1-2H3

InChI-Schlüssel

DXZZHLQBMRSICV-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.